3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole
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Overview
Description
3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 4,5-dichloro-2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole typically involves the reaction of 4,5-dichloro-2-hydroxybenzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 3-(4,5-dichloro-2-oxophenyl)pyrazole.
Reduction: Formation of 3-(4,5-dichloro-2-aminophenyl)pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-Dichloro-2-hydroxyphenyl)pyrazole
- 3-(4,5-Dichloro-2-methoxyphenyl)pyrazole
- 3-(4,5-Dichloro-2-aminophenyl)pyrazole
Uniqueness
This compound is unique due to the presence of both hydroxyl and dichloro substituents on the phenyl ring, which can influence its reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets, while the chlorine atoms can be sites for further functionalization .
Properties
CAS No. |
288401-51-4 |
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Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
4,5-dichloro-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C9H6Cl2N2O/c10-6-3-5(8-1-2-12-13-8)9(14)4-7(6)11/h1-4,14H,(H,12,13) |
InChI Key |
JRIGEGBLSPRTKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C2=CC(=C(C=C2O)Cl)Cl |
Origin of Product |
United States |
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